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molecular formula C10H9NO B1295179 7-Quinolinemethanol CAS No. 39982-49-5

7-Quinolinemethanol

Cat. No. B1295179
M. Wt: 159.18 g/mol
InChI Key: RDBBFCMDRBOXIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883788B2

Procedure details

To a solution of 7-methylquinoline (2.86 g) in ethyl acetate (100 mL) were added N-bromosuccinimide (3.56 g) and 2,2′-azobis(isobutyronitrile) (197 mg) at room temperature, and the mixture was refluxed for 1.5 hr. The reaction mixture was allowed to cool to room temperature, and washed with water. The obtained organic layer was concentrated under reduced pressure, to the residue were added DME (200 mL), water (100 mL), and silver carbonate (27.6 g), and the mixture was stirred at room temperature for 20 hr. The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/methanol), and then purified by NH silica gel column chromatography (ethyl acetate/hexane) to give the title compound (94 mg).
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
197 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1.BrN1C(=[O:18])CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(OCC)(=O)C>[N:9]1[C:10]2[C:5](=[CH:4][CH:3]=[C:2]([CH2:1][OH:18])[CH:11]=2)[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
2.86 g
Type
reactant
Smiles
CC1=CC=C2C=CC=NC2=C1
Name
Quantity
3.56 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
197 mg
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 20 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1.5 hr
Duration
1.5 h
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
The obtained organic layer was concentrated under reduced pressure, to the residue
ADDITION
Type
ADDITION
Details
were added DME (200 mL), water (100 mL), and silver carbonate (27.6 g)
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate/methanol)
CUSTOM
Type
CUSTOM
Details
purified by NH silica gel column chromatography (ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
N1=CC=CC2=CC=C(C=C12)CO
Measurements
Type Value Analysis
AMOUNT: MASS 94 mg
YIELD: CALCULATEDPERCENTYIELD 3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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